Bomin-3
Overview
Description
Bomin-3 is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It belongs to the benzimidazole family and has a molecular formula of C13H10N2O2. This compound is known for its unique properties and versatility in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bomin-3 typically involves the reaction of benzimidazole derivatives with specific reagents under controlled conditions. One common method includes the use of boronic acids in a Suzuki–Miyaura coupling reaction . This reaction is performed under mild conditions, making it suitable for the synthesis of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure consistent quality and yield. The process involves the careful selection of reagents and catalysts to optimize the reaction conditions. The final product is purified through various techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bomin-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of benzimidazole-2-carboxylic acid derivatives .
Scientific Research Applications
Bomin-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Bomin-3 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares a similar core structure but lacks the specific functional groups present in Bomin-3.
Benzimidazole-2-carboxylic acid: A derivative of benzimidazole with different chemical properties.
Benzimidazole-5-carboxylic acid: Another derivative with distinct functional groups and reactivity.
Uniqueness of this compound
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-butoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-2-3-8-14-16(12)9-13-10-6-4-5-7-11(10)15-16/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJHCIRTIZORLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP1(=O)COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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